molecular formula C15H17N3O2S2 B2706342 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide CAS No. 524057-69-0

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide

Cat. No. B2706342
CAS RN: 524057-69-0
M. Wt: 335.44
InChI Key: KZPRNKMACAPERA-UHFFFAOYSA-N
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Description

The compound “1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide” is a derivative of benzothiazole . It has been synthesized and evaluated for its anticonvulsant activity and neurotoxicity . The most active compound of the series was found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, a one-pot three-component Knoevenagel condensation reaction was performed between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are dominated by the substitution of the two chlorine atoms. Substitution can occur with O-, N-, and S-nucleophiles, as well as with organometallic reagents (C-nucleophiles) .

Scientific Research Applications

Synthesis and Microbial Studies

Research on benzothiazole derivatives, similar to the structure of interest, has demonstrated significant antimicrobial and antifungal activities. For instance, compounds synthesized from amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride have shown considerable antibacterial and antifungal properties, highlighting the potential use of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Activity

Further studies have expanded on the antimicrobial applications of benzothiazole derivatives. The synthesis of new pyridine derivatives from 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles has been shown to possess considerable antibacterial activity, underscoring the versatility of benzothiazole compounds in combating microbial infections (Patel & Agravat, 2009).

Anti-Arrhythmic and Antibacterial Studies

Compounds based on piperidine and 1,3-thiazole derivatives have demonstrated significant anti-arrhythmic activity, offering insights into the development of new therapeutic agents for arrhythmia management (Abdel‐Aziz et al., 2009). Additionally, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown to exhibit moderate to strong antibacterial activity, further emphasizing the importance of benzothiazole derivatives in medicinal chemistry (Khalid et al., 2016).

Prokinetic Agents

Research on Cinitapride related benzimidazole derivatives, prepared from the condensation of corresponding diamines with carboxylic acids, has explored their anti-ulcerative activity, suggesting potential applications in gastrointestinal motility disorders (Srinivasulu et al., 2005).

Antimicrobial and Anti-HIV-1 Activity

The discovery of piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent anti-HIV-1 activity showcases the therapeutic potential of related compounds in the treatment of HIV-1 infection, highlighting the importance of benzothiazole derivatives in antiviral research (Imamura et al., 2006).

Mechanism of Action

The mechanism of action of this compound is related to its interaction with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Future Directions

The future directions for this compound could involve further exploration of its anticonvulsant activity and potential applications in the treatment of epilepsy . Additionally, the compound’s interaction with various molecular targets suggests potential for further pharmacological research .

properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c16-14(20)10-5-7-18(8-6-10)13(19)9-21-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRNKMACAPERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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